molecular formula C14H14N2O3S2 B5320725 3-sec-butyl-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-sec-butyl-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5320725
M. Wt: 322.4 g/mol
InChI Key: ZBJRVXLZGOBITG-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-sec-butyl-5-(3-nitrobenzylidene)-2-thioxo-1,3-thiazolidin-4-one, commonly known as NB-TZ, is a thiazolidinone derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Mechanism of Action

The mechanism of action of NB-TZ is not fully understood, but it is believed to involve the activation of the Nrf2/ARE signaling pathway. This pathway plays a crucial role in cellular defense against oxidative stress and inflammation by regulating the expression of antioxidant and detoxifying enzymes. NB-TZ has been shown to upregulate the expression of Nrf2 and its downstream targets, leading to increased antioxidant and anti-inflammatory activity.
Biochemical and Physiological Effects
NB-TZ has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation by increasing the levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). NB-TZ has also been found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). In addition, NB-TZ has been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.

Advantages and Limitations for Lab Experiments

NB-TZ has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It exhibits potent antioxidant and anti-inflammatory properties, making it a useful tool for studying oxidative stress-related diseases. However, NB-TZ also has some limitations. It has poor solubility in water, which may limit its use in certain experiments. In addition, the mechanism of action of NB-TZ is not fully understood, which may limit its potential applications.

Future Directions

There are several future directions for the study of NB-TZ. One potential direction is the development of NB-TZ derivatives with improved solubility and bioavailability. Another direction is the investigation of the mechanism of action of NB-TZ, which may lead to the identification of new therapeutic targets. Furthermore, the anticancer activity of NB-TZ should be further explored, particularly in vivo studies. Overall, NB-TZ has significant potential for the development of novel therapeutics for various diseases, and further research is warranted.

Synthesis Methods

The synthesis of NB-TZ involves the condensation of 3-nitrobenzaldehyde with sec-butylthiourea in the presence of acetic acid. The resulting product is then cyclized with chloroacetic acid to form the thiazolidinone ring. The final compound is obtained by the addition of 3-nitrobenzyl chloride to the thiazolidinone ring.

Scientific Research Applications

NB-TZ has been extensively studied for its potential therapeutic applications. It has been shown to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various oxidative stress-related diseases such as cancer, diabetes, and cardiovascular diseases. NB-TZ has also been found to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.

properties

IUPAC Name

(5Z)-3-butan-2-yl-5-[(3-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O3S2/c1-3-9(2)15-13(17)12(21-14(15)20)8-10-5-4-6-11(7-10)16(18)19/h4-9H,3H2,1-2H3/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJRVXLZGOBITG-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)N1C(=O)/C(=C/C2=CC(=CC=C2)[N+](=O)[O-])/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.